molecular formula C22H19NO3 B11016250 (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one

Cat. No.: B11016250
M. Wt: 345.4 g/mol
InChI Key: IPCMPHHJAIICOX-ZRDIBKRKSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one is a complex organic compound that features a benzodioxole ring and a tetrahydrocarbazole moiety linked by a propenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone chain to a saturated chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and tetrahydrocarbazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a tetrahydrocarbazole moiety linked by a propenone chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)prop-2-en-1-one

InChI

InChI=1S/C22H19NO3/c24-22(12-10-15-9-11-20-21(13-15)26-14-25-20)23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1,3,5,7,9-13H,2,4,6,8,14H2/b12-10+

InChI Key

IPCMPHHJAIICOX-ZRDIBKRKSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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